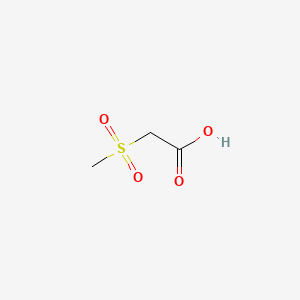

METHANESULFONYLACETIC ACID

Description

Historical Context and Evolution of Research on Methanesulfonylacetic Acid

While the precise date of the initial synthesis of this compound is not widely documented, its use and the study of its derivatives became more prominent in the latter half of the 20th century. Research involving a derivative, 2-cyclopropyl-2-methanesulfonylacetic acid (CMSA), dates back to the early 1980s, when it was discovered by pharmaceutical researchers. smolecule.com This indicates that the parent compound, this compound, was accessible for research purposes during this period. By the early 2000s, this compound was actively being used in synthetic organic chemistry, as evidenced by its inclusion in studies published in journals such as Synthesis in 2004. thieme-connect.com The evolution of research has seen the compound transition from a laboratory chemical to a key intermediate in the synthesis of complex molecules for medicinal and materials science applications.

Significance of this compound in Modern Chemistry

The importance of this compound in contemporary chemistry stems from its role as a versatile synthetic building block. cymitquimica.com The presence of both a highly polar, electron-withdrawing methanesulfonyl group and a reactive carboxylic acid group allows for a wide range of chemical transformations. The methanesulfonyl group can activate the adjacent methylene (B1212753) group for various reactions, while the carboxylic acid functionality can be readily converted into esters, amides, and other derivatives. This dual reactivity makes it an attractive starting material for creating more complex molecules with desired properties, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2516-97-4 | fluorochem.co.ukclearsynth.com |

| Molecular Formula | C₃H₆O₄S | sigmaaldrich.com |

| Molecular Weight | 138.14 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder/crystals | tcichemicals.com |

| Melting Point | 115.0 to 119.0 °C | tcichemicals.com |

| IUPAC Name | 2-(methylsulfonyl)acetic acid | fluorochem.co.uk |

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in a few key areas:

Organic Synthesis: The compound serves as a fundamental building block for constructing more elaborate molecular architectures. Its functional groups allow chemists to introduce the sulfonylacetic acid moiety into larger molecules or to use it as a scaffold for further chemical modifications. cymitquimica.com

Medicinal Chemistry: this compound and its derivatives are of significant interest in drug discovery. They are used as intermediates in the synthesis of novel pharmaceutical compounds. For example, derivatives have been investigated for their potential as ligands for dopamine (B1211576) receptors and as agonists for metabotropic glutamate (B1630785) receptors, which are targets for treating neurological and psychiatric disorders. smolecule.com

Natural Product Identification: Interestingly, this compound has been identified as a component in the extracts of certain plants. For instance, it has been detected in the chloroform (B151607) and methanolic extracts of Eucalyptus species and Viola tricolor, respectively. ekb.egnih.gov This discovery opens up avenues for research into its biosynthetic pathways and potential biological roles in these organisms.

Compound List

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHUAQIJXERLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395674 | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-97-4 | |

| Record name | (Methylsulfonyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methanesulfonylacetic Acid

Advanced Synthetic Routes to Methanesulfonylacetic Acid

The direct electrochemical synthesis of this compound is not extensively detailed in available research. However, significant advancements have been made in the electrochemical synthesis of the structurally related compound, methanesulfonic acid (MSA), which provides insight into forming the core methanesulfonyl group. A novel electrochemical method facilitates the direct sulfonation of methane to MSA using only oleum and methane as precursors. nih.gov This process eliminates the need for peroxide initiators by generating an initiating species in situ from the electrolyte at a boron-doped diamond anode. nih.govnih.gov

This synthesis is conducted in a pressurized electrolysis cell under moderate conditions. nih.gov The process has been optimized to achieve high yields and selectivity; for instance, a concentration of 3.7 M MSA (approximately 62% yield) with 97% selectivity was achieved using a stepped electric current program at 6.25–12.5 mA cm⁻², a temperature of 70°C, and a methane pressure of 90 bar over 22 hours. nih.gov The advantages of electrosynthesis include milder reaction conditions, the use of electrons as a "green" reagent, and the potential to mimic metabolic oxidation processes. mdpi.com

The direct sulfonation of methane is a critical industrial reaction, representing a straightforward yet challenging pathway to producing methanesulfonic acid (MSA), a foundational organosulfur compound. rsc.org The relevance of this process lies in the activation of methane, a relatively inert molecule, to form the C-S bond that is central to the structure of compounds like this compound. rsc.org

One successful approach involves the liquid-phase sulfonation of methane with sulfur trioxide (SO₃) in a sulfuric acid medium, using metal salts as catalysts and molecular oxygen as a catalyst regenerator. researchgate.netscispace.com Various catalysts have been investigated, with rhodium (Rh) and mercury (Hg) salts showing significant activity. scispace.com For example, using Hg(CF₃SO₃)₂ as a catalyst at 148°C with methane pressure at 360 psig and oxygen at 40 psig, a 44% conversion of SO₃ to MSA with 87% selectivity can be achieved. scispace.com In the absence of a catalyst, the reaction yield is negligible, dropping to as low as 0.02%. researchgate.net

A highly efficient, cost-competitive industrial method known as the Grillo-Methane-Sulfonation (GMS) process has been developed, which achieves almost full conversion of methane and sulfur trioxide under mild conditions. greencarcongress.com This process is noted for being free of environmentally problematic byproducts. greencarcongress.com These direct sulfonation methods, by mastering the challenge of methane activation, provide a basis for developing synthetic routes to more complex sulfonated molecules. rsc.org

This compound serves as an important intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug etoricoxib. chemicalbook.compatsnap.com A specific method for preparing 4-methylsulfonylphenylacetic acid, a key intermediate for etoricoxib, has been developed to overcome challenges associated with previous synthetic routes like the Willgerodt-Kindler reaction, which often require high temperatures (>130°C) and long reaction times (>10h) leading to low yields. patsnap.com

This improved synthesis starts with 4-methylsulfonyl acetophenone. The process utilizes a silica gel-supported fluoboric acid (HBF₄·SiO₂) as a catalyst to synthesize 2-(4-(methylsulfonyl) phenyl)-1-morpholinoethanethione. This intermediate is then hydrolyzed to obtain the desired 4-methylsulfonylphenylacetic acid. patsnap.com This method offers simpler preparation, more convenient operation, and an improved yield of 88.0% with a purity of 99.3%. patsnap.com

Mechanistic Investigations of this compound Formation

The mechanism of forming organosulfur compounds like this compound often involves radical species or catalytic cycles that activate stable precursors. In the synthesis of the related compound methanesulfonic acid (MSA), the reaction can be initiated by the decomposition of potassium persulfate (K₂S₂O₈). researchgate.net The persulfate anion (S₂O₈²⁻) dissociates to form sulfate radicals (SO₄•⁻), which are potent enough to activate methane into a methyl radical (•CH₃), thereby initiating the sulfonation process. researchgate.net

In metal-catalyzed systems, the mechanism involves a three-step cycle: methane activation, functionalization, and catalyst regeneration. scispace.com For instance, using a mercury-based catalyst, methane first reacts with Hg(II) to form a methyl-mercury species. This intermediate then reacts with SO₃ to form MSA, reducing Hg(II) to Hg(I). Molecular oxygen then regenerates the active Hg(II) catalyst, completing the cycle. scispace.com

In the electrochemical approach to MSA synthesis, the initiating species is formed directly at the boron-doped diamond anode. It is proposed that persulfates, or their radical precursors, are generated from the oleum electrolyte at the anode surface, which then activate methane and initiate the catalytic cycle for sulfonation. nih.gov Quantum chemistry calculations have also been used to investigate the microscopic formation mechanisms of MSA clusters, highlighting the importance of proton transfer and hydrogen bonding in stabilizing intermediates. jyu.fifrontiersin.orgresearchgate.net

Reaction conditions have a profound impact on the yield and product selectivity in the synthesis of methanesulfonic acid (MSA), providing a model for understanding the synthesis of related sulfonyl compounds. Key parameters include temperature, pressure of reactants (methane and oxygen), and reactant concentrations. scispace.com

Increasing the methane pressure generally enhances the conversion of SO₃ to MSA. For example, in a mercury-catalyzed system, increasing methane pressure from 0 to 600 psig resulted in an increase in SO₃ conversion from 0% to 34%. scispace.com Temperature also plays a crucial role; SO₃ conversion to MSA increased from 2% to 21% as the temperature rose from 95°C to 130°C. However, at temperatures above a certain optimum (e.g., 148°C), selectivity can decrease as byproduct formation, such as methyl bisulfate (CH₃OSO₃H), becomes more significant. rsc.orgscispace.com

The partial pressure of oxygen is critical for catalyst regeneration and selectivity. In the absence of O₂, selectivity towards MSA can drop significantly (e.g., to 53%). researchgate.net Introducing O₂ increases selectivity, with an optimal pressure observed around 60 psig in one study; higher pressures led to a decrease in MSA selectivity. scispace.com

Interactive Data Tables

Table 1: Effect of Methane Pressure on SO₃ Conversion Reaction Conditions: Fuming sulfuric acid solvent, 40 psig O₂, 0.075 mmol Hg(CF₃SO₃)₂, 30 wt.% SO₃, 130°C. scispace.com

| Methane Pressure (psig) | Conversion of SO₃ to MSA (%) | Conversion of SO₃ to CH₃OSO₃H (%) |

| 0 | 0 | 0 |

| 360 | 21 | 3 |

| 600 | 34 | 5 |

Table 2: Effect of Temperature on SO₃ Conversion Reaction Conditions: Fuming sulfuric acid solvent, 360 psig CH₄, 40 psig O₂, 0.075 mmol Hg(CF₃SO₃)₂, 30 wt.% SO₃. scispace.com

| Temperature (°C) | Conversion of SO₃ to MSA (%) | Conversion of SO₃ to CH₃OSO₃H (%) |

| 95 | 2 | 2 |

| 130 | 21 | 3 |

| 148 | 25 | 11 |

Derivatization Strategies for this compound

The structural framework of this compound lends itself to a variety of derivatization strategies, enabling the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. These strategies primarily target the active methylene (B1212753) group and the carboxylic acid function, allowing for the introduction of various substituents and the formation of new chemical entities.

Formation of Substituted Phenyl Derivatives

The synthesis of phenyl derivatives of this compound is a key area of research, often aimed at producing intermediates for pharmaceuticals and other biologically active compounds. A notable example is the synthesis of [4-(Methylsulfonyl)phenyl]acetic acid. One established method involves the reaction of 1-(4-Methanesulfonyl-phenyl)-ethanone with morpholine (B109124) and elemental sulfur, followed by hydrolysis with sodium hydroxide and subsequent acidification to yield the final product nih.gov. This compound and its derivatives have been identified as having auxin-like activity and are used in the synthesis of non-steroidal anti-inflammatory drugs nih.gov.

A more general and versatile approach for creating substituted phenylacetic acids involves modern cross-coupling reactions. The Palladium-catalyzed Suzuki coupling reaction, for instance, can be employed to couple aryl boronic acids with alkyl halides, providing a pathway to ortho-substituted phenyl acetic acid derivatives inventivapharma.com. Research has shown that while this Csp2-Csp3 coupling can give moderate yields, the efficiency can be influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups sometimes proving less efficient inventivapharma.com. The choice of base, such as potassium carbonate, has been identified as a critical parameter for optimizing these reactions inventivapharma.com.

Further synthetic routes have been developed starting from materials like (4-methylthio)phenylacetonitrile. This precursor can be oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst to form 4-(Methylsulphonyl)phenyl acetonitrile, which is then hydrolyzed with potassium hydroxide to yield the desired 4-(methylsulfonyl)phenylaceticacid jocpr.com.

| Target Compound | Key Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| [4-(Methylsulfonyl)phenyl]acetic acid | 1-(4-Methanesulfonyl-phenyl)-ethanone | Morpholine, Sulfur, NaOH | nih.gov |

| Ortho-substituted phenyl acetic acids | Aryl boronic esters, Bromo-acetic acid esters | Pd(OAc)2, P(Nap)3, K2CO3 | inventivapharma.com |

| 4-(Methylsulfonyl)phenylaceticacid | (4-methylthio)phenylacetonitrile | H2O2, Sodium tungstate, KOH | jocpr.com |

| 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | Thioanisole, Acetyl chloride | Methyl benzoate, t-Butyl nitrite, Trifluoroacetaldehyde methyl hemiacetal | google.com |

Synthesis of Novel Methanesulfonic Acid Derivatives

The methanesulfonyl moiety is a versatile functional group for the synthesis of novel derivatives. Methanesulfonyl chloride, a closely related compound, is frequently used as a key reagent in these transformations. For example, it can be reacted with amines to form sulfonamides. A straightforward and efficient method involves reacting a primary or secondary amine, such as trimetazidine, with a corresponding sulfonyl chloride in dichloromethane. The addition of a base like triethylamine facilitates the reaction, leading to the formation of novel sulfonamide derivatives mdpi.com.

Another important class of derivatives is active esters of methanesulfonic acid, which serve as valuable pharmaceutical intermediates. One synthetic route to such an active ester involves a multi-step process starting from m-dichlorobenzene. The process includes a Friedel-Crafts reaction, condensation with glycerin catalyzed by a heteropoly acid, condensation with 1,2,4-triazole using sodium carbonate as an acid-binding agent, and finally, esterification with methylsulfonyl chloride to yield the methanesulfonic acid active ester google.com. This pathway is noted for avoiding the use of more hazardous reagents and costly purification methods like column chromatography google.com.

| Derivative Class | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Sulfonamides | Reaction of an amine with sulfonyl chloride | Methanesulfonyl chloride, Triethylamine | mdpi.com |

| Active Esters | Esterification of a cis-alcohol | Methylsulfonyl chloride | google.com |

Exploration of Amino Acid and Other Analogues

The synthesis of amino acid analogues is crucial for developing novel peptidomimetics and pharmaceuticals. Methanesulfonyl chloride is a key reagent in a convenient method for synthesizing amino acid arylamides. In this process, N-Cbz-protected amino acids react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane organic-chemistry.org. This method is effective even for sterically hindered amino acids and weakly nucleophilic arylamines, providing high yields without significant racemization organic-chemistry.org.

Amino acid esters, another important class of analogues, are valuable intermediates in peptide synthesis and medicinal chemistry nih.gov. A facile and efficient method for preparing amino acid methyl ester hydrochlorides involves the reaction of an amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This approach is compatible with a wide range of natural, aromatic, and aliphatic amino acids and offers good to excellent yields under mild conditions nih.gov. The exploration of amino acid analogues is also a significant area in the study of the origin of life, where they are considered fundamental components in prebiotic peptide synthesis nih.gov.

| Analogue Type | Synthetic Method | Key Reagents | Features | Reference |

|---|---|---|---|---|

| Amino Acid Arylamides | Condensation | Methanesulfonyl chloride, N-methylimidazole | High yields, no racemization, mild conditions | organic-chemistry.org |

| Amino Acid Methyl Esters | Esterification | Methanol, Trimethylchlorosilane | Good to excellent yields, mild conditions | nih.gov |

Impact of Substituents on Chemical Reactions

The chemical reactivity and properties of this compound derivatives are significantly influenced by the electronic nature of their substituents. These substituent effects can be broadly categorized into inductive and resonance effects ucsb.edu.

The inductive effect involves the transmission of electrostatic effects through sigma bonds and is dependent on the electronegativity of the substituent and its distance from the reaction center ucsb.edu. For a molecule like this compound, electron-withdrawing groups (like halogens or the sulfonyl group itself) attached near the carboxylic acid function will increase its acidity. This occurs because the substituent pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion and favoring dissociation libretexts.org. The strength of this effect diminishes as the distance between the substituent and the carboxyl group increases. For example, 2-chlorobutanoic acid (pKa = 2.86) is a significantly stronger acid than 4-chlorobutanoic acid (pKa = 4.52) libretexts.org. The sulfonic acid group (–SO3H) is known to have a strong electron-withdrawing inductive effect, with estimated Hammett substituent constants of 0.38 for the meta position and 0.64 for the para position, indicating a substantial impact on reactivity researchgate.net.

Resonance effects involve the delocalization of electrons through the π-system of a molecule. In the case of substituted phenyl derivatives of this compound, substituents on the aromatic ring can either donate or withdraw electron density via resonance, affecting the reactivity of the entire molecule ucsb.edu. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. These same effects influence the acidity of a benzoic acid derivative and, by analogy, a phenylacetic acid derivative. For instance, an electron-withdrawing group like a nitro group on a benzoic acid ring increases its acidity, whereas an electron-donating group like a methyl group decreases it libretexts.org.

| Substituent (para-position) | Electronic Effect | pKa | Acidity Relative to Benzoic Acid |

|---|---|---|---|

| -OH | Electron-Donating | 4.58 | Weaker |

| -CH3 | Electron-Donating | 4.38 | Weaker |

| -H | Reference | 4.20 | N/A |

| -Cl | Electron-Withdrawing | 3.98 | Stronger |

| -NO2 | Electron-Withdrawing | 3.44 | Stronger |

Reaction Mechanisms and Kinetics Involving Methanesulfonylacetic Acid

Acid-Base Chemistry and Proton Transfer in Reactions of Methanesulfonylacetic Acid

This compound (CH₃SO₂CH₂COOH), also known as 2-(methylsulfonyl)acetic acid or mesylacetic acid, is a Brønsted-Lowry acid, meaning it can donate a proton (H⁺) in a chemical reaction. The acidity of this compound is significantly influenced by its molecular structure. The presence of the strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) adjacent to the carboxylic acid group (-COOH) plays a crucial role.

This electron-withdrawing effect stabilizes the carboxylate anion (CH₃SO₂CH₂COO⁻) that forms upon deprotonation. By pulling electron density away from the carboxylate, the sulfonyl group delocalizes the negative charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid.

This increased acidity is quantitatively reflected in its acid dissociation constant (pKa). The pKa value for this compound is approximately 2.36. lookchem.comchemicalbook.com This indicates that it is a considerably stronger acid than acetic acid (pKa ≈ 4.76) but a weaker acid than methanesulfonic acid (pKa ≈ -1.9). umass.eduwikipedia.org

Interactive Data Table: pKa Values of Related Acids

In reactions, this compound readily participates in proton transfer, the fundamental step of acid-base chemistry. When reacting with a base, it donates the acidic proton from its carboxylic acid group, forming its conjugate base and the conjugate acid of the base it reacted with. This proton transfer is a rapid and reversible process, with the equilibrium position depending on the relative strengths of the acid and base involved.

Catalytic Transformations Mediated by this compound or its Derivatives

Due to its acidic nature, this compound can function as an acid catalyst in various organic reactions, similar to other sulfonic and carboxylic acids.

Catalysis can be classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. mdpi.com

Homogeneous Catalysis : this compound is a solid at room temperature but is soluble in water and some organic solvents, allowing it to be used as a homogeneous catalyst. lookchem.comchemicalbook.com In this role, it can accelerate reactions like esterification and hydrolysis by providing a source of protons in the solution. researchgate.netnih.gov While specific industrial applications predominantly using this compound as a homogeneous catalyst are not widely documented, its properties are comparable to other soluble acids like p-toluenesulfonic acid and methanesulfonic acid, which are used extensively. researchgate.net

Heterogeneous Catalysis : To facilitate catalyst separation and reuse, homogeneous acid catalysts can be immobilized on solid supports. While there are numerous examples of sulfonic acids being supported on materials like polymers, silica, or metal-organic frameworks (MOFs) to create solid acid catalysts, mdpi.comtaylorfrancis.com specific research detailing the heterogenization of this compound is limited. However, the principle remains applicable; the carboxylic acid or sulfonyl functional groups could be anchored to a solid support to create a recyclable heterogeneous catalyst.

The general mechanism of acid catalysis involves the protonation of a substrate by the acid catalyst, which enhances the substrate's reactivity. youtube.com In a typical acid-catalyzed esterification reaction, for example, this compound would act as the proton donor. ck12.orglibretexts.org

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl : The carbonyl oxygen of the carboxylic acid reactant is protonated by this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation : The protonated carbonyl of the newly formed ester is deprotonated (often by the methanesulfonylacetate conjugate base or another base in the system), regenerating the acid catalyst and yielding the final ester product.

This catalytic cycle highlights the role of this compound as a proton shuttle, facilitating the reaction without being consumed.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) are frequently used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and determine activation energy barriers. nih.gov

While specific computational studies focusing on catalysis by this compound are not widely published, the methodologies used for similar acids are directly applicable. For instance, theoretical calculations have been used to investigate the oxidation of methanesulfinic acid, a related sulfur-containing compound, identifying different reaction pathways and their corresponding energy barriers. researchgate.netnih.gov

A computational study of a reaction catalyzed by this compound would involve:

Modeling the interaction between the catalyst and the substrate molecules.

Mapping the potential energy surface of the reaction to identify the lowest energy pathway.

Calculating the geometries and energies of transition states to determine the rate-limiting step of the reaction.

Investigating the role of the solvent in the reaction mechanism.

These theoretical insights can complement experimental results to provide a comprehensive understanding of the catalytic cycle.

Oxidation and Reduction Pathways

The functional groups within this compound determine its susceptibility to oxidation and reduction.

Oxidation : The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The carboxylic acid group is also generally stable to oxidation under typical conditions. The methylene (B1212753) (-CH₂-) group, being alpha to two strong electron-withdrawing groups, is the most likely site for oxidation, although this generally requires strong oxidizing agents and specific reaction conditions. Studies on the atmospheric oxidation of related organosulfur compounds, such as methanesulfinic acid, show that reactions often proceed via radical intermediates, but these pathways are not directly analogous to the bulk chemical oxidation of this compound. rsc.org

Reduction : The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this conversion. chemguide.co.uk The reaction proceeds via the formation of an aluminum salt intermediate, which is then hydrolyzed with aqueous acid to yield 2-(methylsulfonyl)ethanol. The sulfonyl group is stable under these reducing conditions.

Condensation and Polymerization Reactions

This compound possesses two key reactive sites for condensation and polymerization reactions: the carboxylic acid group and the activated methylene group.

Condensation Reactions : A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org The activated methylene protons of this compound are acidic enough to be removed by a mild base. This makes the molecule an excellent substrate for reactions like the Knoevenagel condensation. wikipedia.org In this reaction, the carbanion generated from this compound acts as a nucleophile, attacking a carbonyl group of an aldehyde or ketone. The subsequent elimination of water yields an α,β-unsaturated product. jk-sci.comorganic-chemistry.org The strong electron-withdrawing nature of the methanesulfonyl group facilitates the initial deprotonation step. wikipedia.org

Polymerization Reactions : The bifunctional nature of this compound allows it to potentially act as a monomer in polymerization reactions.

Condensation Polymerization : The carboxylic acid group can react with other monomers containing functional groups like alcohols or amines to form polyesters or polyamides, respectively. In this scenario, this compound would be incorporated into the polymer backbone, imparting the sulfonyl group as a pendant side chain.

Polymers via Knoevenagel Condensation : Repetitive Knoevenagel condensation reactions with a dialdehyde (B1249045) or diketone could theoretically lead to the formation of polymers.

Acid-Catalyzed Polymerization : While not a monomer in this case, this compound's acidic properties mean it could serve as a catalyst for other types of polymerization, such as the acid-catalyzed self-condensation of acetyl-functionalized monomers to create porous polymer networks. google.com

While extensive research into polymers derived specifically from this compound is not prevalent, its structural features suggest it is a viable candidate for creating functional polymers. dtic.milrsc.org

Theoretical and Computational Studies of Methanesulfonylacetic Acid

Molecular Modeling and Simulation of Methanesulfonylacetic Acid Interactions

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other molecules. For this compound, these methods can provide insights into its behavior in different environments, such as in solution or in biological systems.

Molecular dynamics (MD) simulations, for instance, can model the movement of each atom in the this compound molecule and surrounding solvent molecules over time. This can reveal information about:

Solvation: How water molecules arrange around the polar functional groups (carboxylic acid and sulfonyl) of this compound.

Intermolecular Interactions: The nature and strength of hydrogen bonds and other non-covalent interactions between this compound molecules or with other species.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to different possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) scan can be performed computationally by systematically rotating one or more dihedral angles and calculating the energy at each step. This would reveal the low-energy conformations of this compound. It is expected that the orientation of the carboxylic acid group relative to the sulfonyl group will significantly influence the conformational stability due to potential intramolecular interactions.

A hypothetical table summarizing the expected low-energy conformers is presented below.

| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 | ~60° (gauche) | 0.0 (most stable) | Potential H-bond between -COOH and -SO2- |

| 2 | ~180° (anti) | 1-3 | Sterically favorable |

| 3 | ~-60° (gauche) | 0.0 (degenerate with 1) | Potential H-bond between -COOH and -SO2- |

This table represents a hypothetical conformational analysis. Actual values would require specific computational studies.

Spectroscopic Simulations and Interpretations (e.g., IR/Raman, UV-Vis, NMR)

Computational methods can simulate various types of spectra for this compound, which can aid in the interpretation of experimental data.

IR/Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the infrared (IR) and Raman spectra. This allows for the assignment of experimental bands to specific molecular vibrations. Key expected vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the SO2 group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax). For this compound, absorptions in the ultraviolet region would be expected due to electronic transitions involving the carbonyl and sulfonyl groups.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical chemical shifts can be compared with experimental NMR data to confirm the molecular structure.

A table of predicted ¹H and ¹³C NMR chemical shifts based on the structure of this compound is provided below.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | Carboxylic Acid | 10-12 | 170-180 |

| -CH2- | Methylene (B1212753) | 3-4 | 50-60 |

| -SO2- | Sulfonyl | - | - |

| -CH3 | Methyl | 2.5-3.5 | 40-50 |

These are approximate chemical shift ranges based on typical values for these functional groups. Precise values would be obtained from specific quantum chemical calculations.

Advanced Analytical Methodologies for Methanesulfonylacetic Acid Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for separating and quantifying sulfonic acids from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Direct analysis of highly polar and non-volatile compounds like methanesulfonylacetic acid by gas chromatography is challenging. The compound itself is prone to decomposition at the high temperatures required for volatilization and can exhibit poor chromatographic behavior. chromforum.orgchromforum.org Difficulties can arise from reactions within the GC injection port, where the cleanliness of the liner is critical to prevent the formation of reaction byproducts. chromforum.org

Consequently, GC-MS is more commonly applied to the volatile profiling of related substances, such as potential impurities or derivatives. This is particularly relevant in pharmaceutical applications where methanesulfonic acid is used, as it can form potentially genotoxic impurities (PGIs) like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.gov These volatile alkyl sulfonates can be analyzed at trace levels using GC-MS. nih.gov

To overcome the non-volatile nature of sulfonic acids for GC analysis, derivatization techniques are employed. This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. acs.orgnih.gov For instance, sulfonic acids can be converted to their corresponding methyl esters, which are more amenable to GC separation and subsequent identification by mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound and other sulfonic acids due to its suitability for polar, non-volatile compounds. Several HPLC modes can be effectively utilized.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly powerful for retaining highly polar compounds that show little to no retention on traditional reversed-phase columns. chromatographyonline.com HILIC uses a polar stationary phase (like silica or one with bonded polar functional groups) with a mobile phase high in organic solvent content. chromatographyonline.comresearchgate.net This combination allows for the effective retention and separation of sulfonic acids. researchgate.netchromatographyonline.com HILIC is often coupled with mass spectrometry, as the highly organic mobile phase enhances electrospray ionization efficiency, leading to increased sensitivity. chromatographyonline.comnih.gov

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics. This dual retention mechanism provides unique selectivity and robust retention for ionic compounds like sulfonic acids. sielc.comhelixchrom.com For example, a method using a BIST™ A+ column, which is a negatively-charged cation-exchange column, can separate various sulfonic acids by using a multi-charged positive buffer in a highly organic mobile phase. sielc.com

Derivatization with UV Detection: For laboratories without access to mass spectrometry, derivatization can be used to attach a chromophore (a light-absorbing group) to the sulfonic acid molecule. This allows for sensitive detection using a standard UV-Vis detector.

Table 1: Comparison of HPLC Methodologies for Sulfonic Acid Analysis

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Key Advantages |

|---|---|---|---|---|

| HILIC | Triazole-bonded silica (Cosmosil) | Acetonitrile/Water gradient | ESI-MS | Excellent retention for polar analytes; high sensitivity with MS. nih.gov |

| HILIC | Zwitterionic (ZIC®-HILIC) | 80:20 Acetonitrile / 100 mM Ammonium Acetate | RI, MS | Simultaneous analysis of API and counter-ion is possible. chromatographyonline.com |

| Mixed-Mode | BIST™ A+ (Cation-exchange) | Acetonitrile with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer | ELSD, MS, CAD | Strong retention for anions on a negatively charged column; unique selectivity. sielc.com |

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and monitoring its behavior in dynamic systems, such as catalytic reactions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide detailed information about the chemical bonds and functional groups within a molecule. royalsocietypublishing.orgnih.gov These methods are powerful tools for studying the role of sulfonic acids in catalysis.

Infrared (IR) Spectroscopy: In catalysis research, Diffuse Reflectance Infrared Fourier Transform Spectrometry (DRIFTS) is used to study reactions on the surfaces of catalysts. nih.gov For example, DRIFTS has been employed to monitor the heterogeneous reaction of methanesulfonic acid with amines on surfaces, providing insight into atmospheric particle formation. nih.gov The technique can identify surface-adsorbed species and reaction intermediates. mdpi.com Key vibrational bands for methanesulfonic acid include those for the S=O and S-OH stretching and bending modes, which are sensitive to changes in hydrogen bonding and molecular environment. royalsocietypublishing.orgresearchgate.netwikimedia.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying catalytic processes in situ. wikimedia.org It can provide information on catalyst structure, adsorbates, and reaction intermediates. royalsocietypublishing.orgnih.gov Because water is a weak Raman scatterer, this technique is well-suited for studying reactions in aqueous media. The spectra of methanesulfonic acid show distinct peaks for the sulfonate and methyl groups, and changes in these peaks can indicate interactions during a catalytic cycle. wikimedia.org

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is a critical tool for both the identification and quantification of this compound.

When coupled with liquid chromatography (LC-MS), it provides highly sensitive and specific detection. Electrospray ionization (ESI) is a common "soft" ionization technique used for this purpose, which keeps the molecule intact. A simple and robust HILIC-ESI-MS method has been developed for the determination of methanesulfonic acid at low ppm levels. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, measure mass with extremely high accuracy (typically within 5 ppm). measurlabs.comnih.gov This allows for the unambiguous determination of a compound's elemental formula from its exact mass. measurlabs.comacs.org For complex samples containing numerous organosulfur compounds, HRMS coupled with techniques like HILIC is essential for identifying and structurally characterizing the components. acs.org Tandem mass spectrometry (MS/MS) on HRMS instruments provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govacs.org

Validation of Analytical Procedures for Research Applications

For research applications to yield reliable and reproducible data, the analytical methods used must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. unr.edu.arelementlabsolutions.com The key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, ensure the method's performance is well-characterized. amsbiopharma.comeuropa.euraps.orgeuropa.euich.org

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components. elementlabsolutions.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.99 is typically desired. mastelf.com

Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known amount of spiked analyte. For assays, a typical acceptance criterion is 98-102%. unr.edu.arresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). mastelf.com Precision is typically expressed as the Relative Standard Deviation (RSD), with an acceptance criterion often set at ≤ 2%. amsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bitesizebio.comjuniperpublishers.comloesungsfabrik.de It is often estimated based on a signal-to-noise ratio of 3:1. loesungsfabrik.de

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bitesizebio.comjuniperpublishers.comresearchgate.net A typical signal-to-noise ratio for LOQ is 10:1. juniperpublishers.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Table 2: Summary of Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria for Research |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | Analyte peak is well-resolved from other components; no interference at the analyte's retention time. |

| Linearity (R²) | Proportionality of signal to analyte concentration. | Correlation Coefficient (R²) ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 98.0% - 102.0% for assays. |

| Precision (% RSD) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD (Signal-to-Noise) | Lowest concentration that can be detected. | S/N ratio ≥ 3:1 |

| LOQ (Signal-to-Noise) | Lowest concentration that can be quantified reliably. | S/N ratio ≥ 10:1 |

Specificity and Detection Limits in Complex Matrices

Analyzing this compound in complex matrices—such as biological fluids, pharmaceutical formulations, or environmental samples—presents significant challenges chromatographyonline.comlcms.czrsc.org. The presence of endogenous compounds like proteins, lipids, and other small molecules can interfere with the analysis, a phenomenon known as the matrix effect lcms.czrsc.org. This can lead to the suppression or enhancement of the analyte's signal, affecting the accuracy of the results rsc.org.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis, this is often achieved through a combination of chromatographic separation and selective detection.

Chromatographic Separation: Techniques like ion chromatography are employed to separate this compound from other ions and components within a sample. For instance, an IC method using a specific guard column (Thermo Scientific™ Dionex™ IonPac™ AG11-HC) and analytical column (Dionex IonPac AS11-HC) followed by suppressed conductivity detection has been successfully used to determine the acid in the drug substance busulfan labrulez.com.

Selective Detection: The choice of detector plays a vital role in ensuring specificity. While UV detection can be used, other detectors like Evaporative Light Scattering Detectors (ELSD) or conductivity detectors are also employed sielc.compublisso.de. For highly complex samples, coupling liquid chromatography with mass spectrometry (LC-MS) provides a high degree of specificity and sensitivity, allowing for the accurate identification and quantification of the target compound itecgoi.in.

Detection Limits define the lowest concentration of an analyte that can be reliably detected by an analytical method. Achieving low detection limits is critical for trace analysis, such as monitoring impurities in pharmaceuticals or contaminants in environmental samples memphis.edu. Various methods have established different limits of detection (LOD) for related sulfonic acids, demonstrating the capabilities of modern instrumentation. For example, an HPLC method utilizing an ELSD detector achieved a low LOD, while derivatization techniques followed by HPLC-UV have also demonstrated low limits of quantitation (LOQ) for related compounds sielc.comnih.gov.

Summary of Detection Limits in this compound Research

| Analytical Method | Matrix/Application | Detection Limit (LOD/LOQ) | Source |

|---|---|---|---|

| HPLC with ELSD Detection | General Analysis | 10 ppb (LOD) | sielc.com |

| HPLC with UV Detection (after derivatization) | Methanesulfonic acid | 0.6 ppm (LOQ) | nih.gov |

Strategies to mitigate matrix effects and improve detection limits include advanced sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and filtration chromatographyonline.com. In some applications, the use of guard columns can protect the analytical column from fouling by components in complex matrices, thereby extending its lifetime and ensuring consistent performance lcms.cz.

Precision and Accuracy in Research Assays

For an analytical method to be considered reliable, it must be both precise and accurate fda.gov.

Precision refers to the closeness of repeated measurements of the same sample, indicating the method's reproducibility. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) fda.gov.

Accuracy is the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte recovered by the assay is calculated fda.gov.

Regulatory guidelines for bioanalytical method validation often state that the precision should not exceed a 15% CV, and the accuracy should be within ±15% of the nominal value (with slightly wider limits at the LLOQ) fda.gov.

Research on the analysis of this compound and related compounds demonstrates high levels of precision and accuracy. In one study using ion chromatography to determine the acid in workplace air, the method showed a relative standard deviation of 1.8% for control solutions publisso.de. Another study involving the determination of impurities in methanesulfonic acid reported excellent recovery rates, typically ranging from 80% to 115%, with a relative standard deviation of less than 5.0% nih.gov. These results underscore the robustness and reliability of the developed analytical methods for quantitative research.

Reported Precision and Accuracy in this compound Assays

| Analytical Method | Parameter | Finding | Source |

|---|---|---|---|

| Ion Chromatography | Precision (RSD) | 1.8% | publisso.de |

| HPLC with UV Detection (after derivatization) | Accuracy (Recovery) | 80-115% | nih.gov |

| HPLC with UV Detection (after derivatization) | Precision (RSD) | < 5.0% | nih.gov |

The validation of these parameters is a critical step in method development, ensuring that the assay is suitable for its intended purpose and that the data generated can be trusted for scientific and regulatory decisions itecgoi.in.

Applications of Methanesulfonylacetic Acid in Advanced Materials and Chemical Synthesis

Role in the Synthesis of Specialty Chemicals

Methanesulfonylacetic acid serves as a crucial reagent in the synthesis of a diverse range of specialty chemicals, most notably complex heterocyclic molecules with significant biological activity. Its primary function is to introduce the methanesulfonylacetyl moiety, (-C(O)CH₂SO₂CH₃), into a target structure. This is typically achieved through an acylation reaction where the carboxylic acid group of this compound reacts with a primary or secondary amine on a substrate to form a stable amide bond.

Detailed research findings from patent literature demonstrate its use in the synthesis of advanced pharmaceutical and parasiticidal agents. For instance, it is a key component in the production of spirocyclic isoxazoline (B3343090) derivatives, which are potent parasiticides for animal health. google.comgoogleapis.comgoogleapis.com In these syntheses, this compound is activated and reacted with a complex amine-containing spiroazetidine core to form the final active compound. googleapis.com Similarly, it is employed in the synthesis of fused ring derivatives that act as monoacylglycerol acyltransferase 2 (MGAT-2) inhibitors, which are investigated for the treatment of obesity. epo.org

Furthermore, this compound is utilized in the creation of pyran derivatives that function as Cytochrome P450 monooxygenase 11A1 (CYP11A1) inhibitors, which have potential applications in the treatment of prostate cancer. google.com The acid is reacted with a piperidine-containing intermediate to install the methanesulfonylacetamide side chain, which is critical for the compound's inhibitory activity. google.com It also plays a role in the synthesis of indole (B1671886) derivatives, where it can be used to acylate the indole ring, providing a pathway to various tryptamine-related structures. epdf.pub

| Class of Specialty Chemical | Therapeutic Area / Application | Role of this compound | Reference |

|---|---|---|---|

| Spirocyclic Isoxazoline Derivatives | Parasiticides | Forms a methanesulfonylacetamide moiety essential for biological activity. | google.comgoogleapis.comgoogleapis.com |

| Fused Ring Derivatives | Obesity (MGAT-2 Inhibitors) | Reagent for acylation to produce the final active inhibitor. | epo.org |

| Pyran Derivatives | Prostate Cancer (CYP11A1 Inhibitors) | Introduces the methanesulfonylacetyl group to the core structure. | google.com |

| Indole Derivatives | General Organic Synthesis | Acylating agent for the indole nucleus, precursor to tryptamine (B22526) derivatives. | epdf.pub |

Precursor in the Development of Advanced Catalysts

While sulfonic acids are broadly utilized in the creation of acid catalysts, publicly available scientific literature from the conducted research does not provide specific examples of this compound being used as a direct precursor for the development of advanced catalysts. Patent literature mentions the compound as a reactant in chemical processes that are themselves catalyzed by sophisticated transition metal complexes, but does not describe its role in forming the catalyst or its ligands. googleapis.com

Applications in Green Chemistry and Sustainable Processes

The application of this compound in chemical manufacturing aligns with several key principles of green and sustainable chemistry, primarily through its use in streamlined, efficient synthetic routes. Green chemistry emphasizes the design of chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and minimize waste.

A significant contribution in this area is the use of this compound in simplified "one-pot" processes. googleapis.com Such procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable from a sustainability standpoint. They inherently reduce the consumption of solvents for reaction and purification, minimize material losses that occur during transfers and workups, and save significant amounts of energy. The synthesis of certain parasiticides, for example, has been optimized into a one-pot method where an amine is directly coupled with this compound using a phosphonic anhydride (B1165640) reagent, bypassing a more complex two-step process. googleapis.com

These efficient coupling reactions contribute to a higher atom economy, a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. By enabling direct and high-yield transformations, the use of this compound helps maximize the conversion of starting materials into valuable products, thereby minimizing the generation of chemical waste.

| Green Chemistry Principle | Application in this compound Chemistry | Sustainability Benefit | Reference |

|---|---|---|---|

| Process Simplification (One-Pot Synthesis) | Used in direct, one-pot coupling reactions to form complex amides. | Reduces solvent use, energy consumption, and waste generation. | googleapis.com |

| Atom Economy | Participates in high-yield acylation reactions. | Maximizes the incorporation of reactant atoms into the final product, minimizing byproducts. | epo.orggoogle.com |

| Waste Reduction | Enables more efficient synthetic routes compared to multi-step alternatives. | Less waste is generated due to fewer purification steps and higher yields. | googleapis.com |

Biological and Biomedical Research Applications of Methanesulfonylacetic Acid and Its Derivatives

Biological Activity and Pharmacological Potential of Derivatives

Derivatives incorporating the sulfonyl group, akin to methanesulfonylacetic acid, have demonstrated a wide array of pharmacological activities. These compounds are recognized for their anti-inflammatory, anticancer, antibacterial, and hypoglycemic properties. mdpi.commdpi.comresearchgate.net For instance, heterocyclic compounds containing a thiazole (B1198619) acetic acid moiety have been investigated for various biological effects, including anticancer, antiviral, anti-inflammatory, and antihypertensive activities. nih.gov

The therapeutic action of many of these derivatives stems from their ability to interact with specific biological receptors and enzymes. nih.gov The structural features of these molecules, including the nature and position of substituent groups, play a crucial role in determining their biological and pharmacological profiles. nih.gov For example, modifications to the core structure of usnic acid, a naturally occurring compound, have led to derivatives with antibacterial, antiviral, and enzymatic activities, alongside reduced toxicity. mdpi.com Similarly, cinnamic acid and its derivatives are known to possess antitumor, anti-inflammatory, antibacterial, and anti-diabetic properties. mdpi.com The broad spectrum of activities highlights the significant potential of sulfonyl-containing acetic acid derivatives in the development of new therapeutic agents.

Role in Biochemical Pathways (e.g., Metabolomic Pathways)

Acetic acid and its derivatives are central to the metabolism of virtually all forms of life. hmdb.ca When bound to coenzyme A to form acetyl-CoA, it is a key node in the metabolism of carbohydrates and fats. hmdb.ca While specific metabolomic studies on this compound are not extensively detailed, the roles of structurally similar short-chain fatty acids and their metabolites are well-documented.

Metabolomic analyses have identified alterations in various small molecule acids in disease states. For example, in women with deep endometriosis, a distinctive metabolic profile was observed, which included elevated serum levels of lactate, ketone bodies, and amino acids, and lower levels of bile acids and hippuric acid. nih.gov One metabolite, 2-hydroxybutyrate, was found to be associated with both endometriosis risk and exposure to certain environmental contaminants. nih.gov Such studies underscore the importance of profiling carboxylic acids and their derivatives to understand disease pathogenesis. Untargeted metabolomics, which aims to identify and quantify a wide range of small molecules, often faces challenges in accurately detecting polar metabolites like organic acids. nih.gov

Antimicrobial and Antifungal Activity

Derivatives of molecules containing sulfonyl and acetic acid moieties have shown considerable promise as antimicrobial and antifungal agents. The mechanism of action for many antifungal agents involves the inhibition of crucial fungal enzymes, leading to the disruption of cell membrane integrity and ultimately inhibiting fungal growth. scholarsresearchlibrary.com

Research into various classes of compounds has revealed significant antimicrobial potency:

Diarylamidines : A study of 70 diarylamidine derivatives found that several exhibited potent antifungal and antibacterial properties. The antimicrobial activity was dependent on the structural arrangement, including the positions of amidino groups and the nature of the molecular bridge connecting aryl moieties. nih.gov

Thioxanthones : A library of aminothioxanthones was screened for antifungal activity, with some derivatives showing broad-spectrum effects against clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com

Fatty Acid Derivatives : Certain fatty acid derivatives have been shown to be potent against a variety of fungal pathogens by disrupting the fungal membrane. frontiersin.org

Mycophenolic Acid : This compound functions as an antifungal and antibacterial agent by inhibiting the de novo biosynthesis of purines. nih.gov

Quinazolines : Novel 2-methylsulfanyl- frontiersin.orgnih.govnih.govtriazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity. Several of these compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml. nih.gov

Antimicrobial Activity of Selected Compound Classes

| Compound Class | Type of Activity | Target Organisms/Mechanism | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Antibacterial | Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria. | nih.gov |

| Fatty Acid Derivatives | Antifungal | Disrupts fungal membranes; potent against Candida and Trichophyton. | frontiersin.org |

| Diarylamidines | Antifungal & Antibacterial | Activity depends on specific structural features. | nih.gov |

| Aminothioxanthones | Antifungal | Broad-spectrum activity against C. albicans, A. fumigatus, T. rubrum. | mdpi.com |

| Mycophenolic Acid | Antifungal & Antibacterial | Inhibits de novo purine (B94841) biosynthesis. | nih.gov |

Anticancer Activity and Cell Cycle Modulation

The development of novel and effective antitumor agents is a primary challenge in medicinal chemistry. Derivatives containing sulfonyl groups, such as those related to this compound, have been a focus of this research.

Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have been synthesized and shown to possess significant antitumor activity against a panel of 59 human cancer cell lines. nih.gov One of the most active compounds demonstrated a mean 50% cell growth inhibition (GI50) of 0.26 µM. nih.gov Similarly, a series of seven-membered cyclic sulfamides were evaluated against the National Cancer Institute's 60 human tumor cell lines (NCI-60), with many compounds showing inhibitory effects, particularly against breast cancer cell lines. nih.gov The mechanism of action for one representative compound in A549 lung cancer cells was found to involve the induction of apoptosis. nih.gov

A key strategy in cancer therapy is to induce cell cycle arrest, preventing cancer cells from proliferating. Various compounds have been shown to modulate the cell cycle:

Indole (B1671886) Phytoalexins : These compounds can induce antiproliferative effects by causing cell cycle arrest at different phases (G1, S, or G2/M), depending on the specific derivative and cell type. mdpi.com

Morpholine (B109124) Analogues : Certain novel morpholine derivatives have been shown to induce prolonged activity with cell cycle arrest in the G2/M phase, leading to apoptosis in murine ascites lymphoma models. sciforum.net

The mechanism often involves interference with key regulatory proteins of the cell cycle, leading to programmed cell death (apoptosis). mdpi.comsciforum.net

Anticancer Activity of Sulfonyl-Containing Derivatives

| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Hydrazones with 4-methylsulfonylbenzene | 59 human cancer cell lines | Significant growth inhibition (GI50 of 0.26 µM for the most active compound). | nih.gov |

| Cyclic Sulfamides | NCI-60 panel (60 human tumor cell lines) | Inhibition of various cell lines, particularly breast cancer (MDA-MB-468). | nih.gov |

| Indole Phytoalexins | Ovarian cancer cells (cisplatin-sensitive and resistant) | Antiproliferative effects via cell cycle arrest. | mdpi.com |

| Morpholine Derivatives | DLA, EAC, MCF-7, A549 cells | Cell cycle arrest at G2/M phase and induction of apoptosis. | sciforum.net |

Enzymatic Reactions and Enzyme Inhibition Studies

Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. Derivatives related to this compound have been investigated as inhibitors of various enzymes.

For instance, hydrazone derivatives with a 4-methylsulfonylbenzene scaffold have been identified as potent inhibitors of several enzymes implicated in cancer progression, including cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). nih.gov The half-maximal inhibitory concentrations (IC50) for some of these compounds were in the low micromolar and even nanomolar range against these targets. nih.gov

Furthermore, new sulfonamido-thiazoline derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoforms (hCA I and hCA II), with many showing more potent inhibition than standard inhibitor drugs. cumhuriyet.edu.tr The inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, has been studied using competitive inhibitors like benzoic acid and kojic acid, with IC50 values of 119 µM and 30 µM, respectively. mdpi.com

The study of enzyme inhibitors can be broadly categorized:

Irreversible inhibitors : These bind covalently to the enzyme's active site, permanently inactivating it. nih.gov

Reversible inhibitors : These can dissociate from the enzyme and include competitive inhibitors (which bind to the active site) and non-competitive inhibitors (which bind to an allosteric site). nih.gov

The effectiveness of an inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Environmental Fate and Impact of Methanesulfonylacetic Acid in Research Contexts

Occurrence in Environmental Matrices

Direct detection and quantification of methanesulfonylacetic acid in environmental matrices such as soil, water, and air are not widely documented in publicly available research. However, its potential occurrence can be inferred from the well-documented presence of the related compound, methanesulfonic acid (MSA). MSA is a major product of the atmospheric oxidation of dimethyl sulfide (B99878) (DMS), which has biogenic origins from marine algae, cyanobacteria, and salt marsh plants. google.com MSA is removed from the atmosphere through wet and dry deposition, leading to its presence in rain, snow, and aerosol particles. google.comcopernicus.org Analysis of Antarctic ice cores has provided evidence of its global deposition over thousands of years. google.com Given the structural similarity, it is plausible that this compound could be present in environments where MSA is found, potentially as a minor oxidation product or a metabolite, though specific studies are needed to confirm its presence and concentration.

Degradation Pathways and Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation processes. For this compound, specific degradation pathways are not extensively detailed in the scientific literature. However, insights can be gained from studies on analogous compounds like methanesulfonic acid (MSA) and other organic acids.

Biodegradation: Microbial degradation is a key process in the environmental breakdown of organic compounds. epa.gov Research has identified bacteria capable of utilizing MSA as a sole carbon source, indicating that microbial pathways for the degradation of sulfonyl compounds exist. researchgate.net For instance, a patented process describes the acclimation and enrichment of activated sludge cultures for the degradation of high concentrations of MSA in wastewater, achieving over 98% degradation. google.com This process involves a well-acclimated microbial population that can render the compound non-toxic to the aquatic environment. google.com It is plausible that similar microbial processes could degrade this compound, likely involving enzymatic cleavage of the carbon-sulfur bond.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant environmental degradation pathway. While MSA is noted to be stable and does not undergo photochemical decomposition in the atmosphere, other sulfur-containing compounds are known to be photochemically degraded in natural waters. google.comethz.chethz.ch Studies on the photodegradation of other organic acids, such as mefenamic acid, have shown that they can be broken down by UV irradiation through direct photolysis and self-sensitization. nih.gov The potential for photodegradation of this compound would depend on its light-absorbing properties and the presence of photosensitizing substances in the environment.

Contribution to Volatile Organic Compound (VOC) Profiles

Volatile organic compounds (VOCs) are carbon-containing chemicals that readily vaporize at room temperature and can have significant impacts on atmospheric chemistry, including the formation of ozone and secondary organic aerosols. bapihvac.com Organic acids, such as formic and acetic acid, are recognized as some of the most abundant VOCs in the troposphere. noaa.gov

While there is no direct evidence in the reviewed literature classifying this compound as a significant VOC, its potential to contribute to VOC profiles can be considered based on its chemical structure. Its volatility would be a key determinant. The related compound, methanesulfonic acid (MSA), is a product of the oxidation of the volatile precursor dimethylsulfide (DMS) and plays a role in new particle formation in the atmosphere. copernicus.orgau.dkcopernicus.orgnoaa.gov MSA itself can be treated as a non-nucleating extremely low-volatility organic compound (ELVOC), a semi-volatile organic compound (SVOC), or a VOC in atmospheric models depending on temperature, relative humidity, and the presence of other chemicals like ammonia. copernicus.org Given this context, this compound could potentially contribute to the atmospheric pool of organic compounds, although its specific contribution to VOC profiles remains to be quantified through direct measurement.

Potential for Bioaccumulation and Environmental Toxicity

Bioaccumulation: Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, air). There are no specific bioaccumulation studies available for this compound. For the related compound, acetic acid, bioaccumulation is not expected to occur because it readily dissociates in aqueous solutions, and its components are ubiquitous in the environment and involved in natural biochemical pathways. santos.com The potential for a substance to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats), which is not expected to be high for a polar compound like this compound.

Environmental Toxicity: The environmental toxicity of this compound has not been extensively studied. However, data on related compounds can provide some indication of its potential effects. Methanesulfonic acid (MSA) has been found to be toxic to the aquatic organism Daphnia magna, with a median lethal concentration (LC50) of 2 mg/L, indicating that its presence in wastewater could pose environmental risks. google.com

In contrast, acetic acid is considered to be of moderate acute toxicity to aquatic organisms, partly due to the effect of pH changes. santos.com Studies on rainbow trout suggest it is practically non-toxic, while it is slightly toxic to Daphnia magna. regulations.gov The Canadian Environmental Protection Act (CEPA) screening assessment for acetic acid concluded that it is unlikely to be causing ecological harm based on its low hazard potential. canada.cacanada.ca The toxicity of this compound would need to be directly assessed to determine its specific environmental risk profile.

Toxicity Data for Related Compounds

| Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Methanesulfonic Acid | Daphnia magna | LC50 | 2 mg/L | google.com |

| Acetic Acid | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 303-515 mg/L | regulations.gov |

| Acetic Acid | Daphnia magna | 48hr EC50 | 65 mg/L | regulations.gov |

Mitigation Strategies and Environmental Remediation Approaches

Given the lack of specific information on widespread contamination by this compound, dedicated mitigation and remediation strategies have not been developed. However, approaches used for other organic acids and sulfonyl compounds could be applicable.

Bioremediation: Bioremediation is a cost-effective and environmentally sustainable technique for the removal of organic pollutants. mdpi.comnih.gov The demonstrated ability of microorganisms to degrade high concentrations of MSA in industrial wastewater suggests that bioremediation could be a viable strategy for this compound. google.com This would involve the use of activated sludge systems or constructed wetlands containing microbial communities capable of metabolizing the compound. google.cominrs.ca For co-contaminated sites, where metals might inhibit organic degradation, the use of metal-resistant microorganisms could enhance the breakdown of the organic pollutant. k-state.edu

Photocatalytic Degradation: For persistent organic pollutants, advanced oxidation processes such as photocatalysis can be effective. This method uses a semiconductor photocatalyst (like titanium dioxide) and light to generate highly reactive radicals that can break down organic molecules. researchgate.net While not specifically tested on this compound, this technology has shown promise for the degradation of other persistent organic acids. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonic Acid (MSA) |

| Acetic Acid |

| Dimethyl Sulfide (DMS) |

| Formic Acid |

| Mefenamic Acid |

| Sulfuric Acid |

| Dimethylamine (DMA) |

| Ammonia |

| 2,4-dichlorophenoxyacetic acid |

| Cadmium |

Future Research Directions and Emerging Trends for Methanesulfonylacetic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis, and these technologies are highly relevant to the future of methanesulfonylacetic acid. nih.gov While specific research applying AI to this particular molecule is not yet widespread, the established methodologies in the field offer a clear roadmap for future investigations.

Predictive Retrosynthesis: AI-powered tools can analyze the structure of complex target molecules and propose novel, efficient synthetic pathways. biopharmatrend.com For derivatives of this compound, these platforms could identify more cost-effective or higher-yield routes than are currently known, potentially reducing the number of steps and minimizing waste. nih.gov

Generative Molecular Design: ML models, particularly generative neural networks, can design novel molecules that incorporate the this compound scaffold. mdpi.com By training these models on vast datasets of known active compounds, researchers can generate new structures with a high probability of possessing desired therapeutic properties, effectively expanding the chemical space for drug discovery. mdpi.com

Property Prediction: AI algorithms can accurately predict the physicochemical and pharmacokinetic properties of virtual compounds. mdpi.com This allows for the in silico screening of large libraries of this compound derivatives to identify candidates with optimal solubility, metabolic stability, and low toxicity before committing resources to their synthesis. namiki-s.co.jp

| AI/ML Application Area | Potential Impact on this compound Research |

| Retrosynthesis Planning | Discovery of more efficient and sustainable synthetic routes for derivatives. biopharmatrend.comnih.gov |

| Generative Models | Creation of novel drug candidates based on the this compound core structure. mdpi.com |

| Property Prediction | Rapid screening of virtual libraries to prioritize synthesis of promising compounds. mdpi.com |

| Reaction Outcome Prediction | Increased efficiency in laboratory experiments by forecasting the success of new reactions. scitechdaily.com |

Development of Novel Synthetic Methodologies

While established methods for synthesizing and utilizing this compound exist, ongoing research is focused on developing more efficient, selective, and environmentally friendly synthetic strategies. This includes the exploration of new catalysts, solvent systems, and reaction conditions.